molecular formula C15H16ClNO2 B1389632 ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate CAS No. 1173908-52-5

ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate

Cat. No. B1389632
CAS RN: 1173908-52-5
M. Wt: 277.74 g/mol
InChI Key: RDVOEEVZPUZSEV-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is a chemical compound with the linear formula C15H16ClNO2 . It is a member of carbazoles, a monocarboxylic acid ester, and an organochlorine compound .


Synthesis Analysis

The synthesis of tetrahydrocarbazole embedded styrene atropisomers has been reported via the reaction between 1-(aryl-ethynyl)-naphthalen-2-ol and 2,3,4,9-tetrahydro-1H-carbazole . The reaction proceeds through in situ vinylidene ortho-quinone methide (VQM) intermediate formation .


Molecular Structure Analysis

The molecular structure of ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate includes an ethoxy-carbonyl group at the 3-position . In the indole ring system, the benzene and pyrrole rings are nearly coplanar, forming a dihedral angle of 0.89 (4)° .


Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate include a molecular weight of 277.74 g/mol . The compound has a melting point of 153-154°C .

Scientific Research Applications

Antiviral Agents

Carbazole derivatives have been found to have antiviral properties . They have been used in the treatment of infections produced by HIV, HCMV, Hepatitis C virus (HCV), HSV, and human papilloma viruses (HPVs) . The carbazolic core of these compounds plays a crucial role in their antiviral activity .

Proteomics Research

Ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify proteins, or investigate post-translational modifications .

Drug Discovery

The carbazolic core of this compound makes it an important scaffold in drug discovery . Many compounds with a carbazolic core have been developed and some of them have shown promising in vitro and in vivo properties .

Treatment of Widespread Infections

Carbazole derivatives have been used in the treatment of widespread infections . These include infections caused by the human immunodeficiency virus (HIV/AIDS), and hepatitis .

Management of Untreated Infections

There is a growing interest in using carbazole derivatives for the management of infections that still have no treatment . These drugs may be exploited as valid alternatives in antiviral therapy .

Study of Drug Resistance

Carbazole derivatives can be used to study drug resistance . Viruses often mutate rapidly and become less susceptible to treatments. Studying how these compounds interact with viruses can provide insights into the mechanisms of drug resistance .

Safety and Hazards

Ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is classified as an irritant . It is recommended to use with adequate ventilation, minimize dust generation and accumulation, and avoid contact with eyes, skin, and clothing .

Future Directions

The future directions of research on ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate could involve further exploration of its biological activities and potential applications. For instance, optimization of the design of related compounds led to the identification of a potent TRPV1 antagonist .

properties

IUPAC Name

ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-2-19-15(18)9-6-7-13-11(8-9)10-4-3-5-12(16)14(10)17-13/h3-5,9,17H,2,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVOEEVZPUZSEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(C1)C3=C(N2)C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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